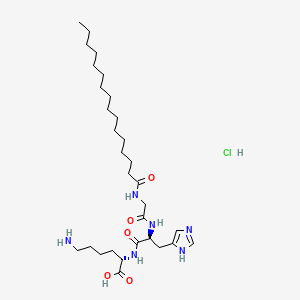

Palmitoyl Tripeptide-1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54N6O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31;/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41);1H/t25-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUJGVVVAOCMKF-CCQIZPNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55ClN6O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Palmitoyl Tripeptide-1 Hydrochloride: A Technical Guide to Synthesis and Purity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-1, a synthetic lipopeptide, has garnered significant attention in the fields of dermatology and cosmetology for its ability to stimulate the synthesis of extracellular matrix components, thereby exhibiting anti-aging properties. This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Palmitoyl Tripeptide-1 hydrochloride. Detailed methodologies for both solid-phase and liquid-phase peptide synthesis are presented, alongside protocols for purification via High-Performance Liquid Chromatography (HPLC). Furthermore, this document outlines the key analytical techniques for assessing the purity of the final compound and delves into the signaling pathways through which Palmitoyl Tripeptide-1 exerts its biological effects. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Palmitoyl Tripeptide-1 is a synthetic fatty acid-linked peptide with the amino acid sequence Glycyl-Histidyl-Lysine (GHK) conjugated to palmitic acid.[1] The palmitoyl moiety enhances the lipophilicity of the peptide, facilitating its penetration through the skin's lipid barrier.[2] Functioning as a matrikine, a peptide fragment derived from the breakdown of extracellular matrix proteins, Palmitoyl Tripeptide-1 signals to fibroblasts to stimulate the synthesis of collagen and glycosaminoglycans.[3][4] This action helps to improve skin firmness, reduce the appearance of fine lines and wrinkles, and enhance overall skin texture.[2] The hydrochloride salt form of the peptide is often utilized to improve its stability and solubility.

This guide provides detailed technical information on the chemical synthesis and quality control of this compound, intended to support research, development, and manufacturing efforts.

Synthesis of this compound

The synthesis of Palmitoyl Tripeptide-1 can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used technique for peptide synthesis, where the peptide chain is assembled stepwise while one end is attached to an insoluble polymeric support (resin).[5] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common approach.[5]

-

Resin Preparation: Swell a suitable resin, such as a pre-loaded H-Lys(Boc)-HMPB-ChemMatrix resin, in a non-polar solvent like dichloromethane (B109758) (DCM) or a polar aprotic solvent like N,N-dimethylformamide (DMF) for 20-30 minutes.[5][6]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound lysine (B10760008) by treating it with a 20% solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid, Fmoc-His(Trt)-OH, to the deprotected lysine on the resin. This is achieved using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like Oxyma Pure.[7]

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acid, Fmoc-Gly-OH.

-

Palmitoylation: After the tripeptide sequence is assembled, couple palmitic acid to the N-terminus of the glycine (B1666218) residue.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Boc and Trt) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIPS).[7]

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and washing. The resulting crude Palmitoyl Tripeptide-1 is then lyophilized.[6]

-

Salt Formation: Dissolve the purified peptide in a suitable solvent and treat with hydrochloric acid to form the hydrochloride salt, followed by lyophilization.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Palmitoyl Tripeptide-1.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the synthesis of the peptide in solution. While it can be more labor-intensive for longer peptides, it is a viable and cost-effective method for shorter sequences like Palmitoyl Tripeptide-1, especially for large-scale production.[8]

A representative liquid-phase synthesis approach involves the stepwise coupling of protected amino acids in solution, followed by deprotection steps.[8][]

-

Synthesis of Pal-Gly-OH: React palmitic acid with glycine in the presence of N-hydroxysuccinimide (NHS) and a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) to form Pal-Gly-OH.[]

-

Synthesis of H-His-Lys(Z)-OBzl: Couple Boc-His(Trt)-OH with H-Lys(Z)-OBzl using a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). Following the coupling, remove the Boc and Trt protecting groups.[8]

-

Coupling of Pal-Gly-OH and H-His-Lys(Z)-OBzl: Activate the carboxyl group of Pal-Gly-OH (e.g., with HONb or HOSU) and then couple it with the dipeptide H-His-Lys(Z)-OBzl to form Pal-Gly-His-Lys(Z)-OBzl.[8]

-

Final Deprotection: Remove the remaining protecting groups (Z and Bzl) via catalytic hydrogenation using palladium on carbon (Pd/C) to yield the final peptide, Pal-Gly-His-Lys-OH.[8]

-

Purification and Salt Formation: Purify the crude peptide by recrystallization or chromatography. Subsequently, form the hydrochloride salt as described in the SPPS protocol.

Caption: Liquid-Phase Peptide Synthesis (LPPS) workflow for Palmitoyl Tripeptide-1.

Purification and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification and purity analysis of this compound.[10]

HPLC Purification

Reversed-phase HPLC (RP-HPLC) is employed to purify the crude peptide. The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.

-

Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized based on the crude product profile. A typical starting point could be 5% to 95% B over 30-60 minutes.

-

Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

-

Detection: UV detection at 210-220 nm.

-

Fraction Collection: Fractions containing the pure peptide are collected, pooled, and lyophilized.

Purity Analysis

Analytical RP-HPLC is used to determine the purity of the final product.

-

Column: An analytical C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase A: 0.1% Acetic acid in 20 mM ammonium (B1175870) acetate (B1210297) aqueous solution.[10]

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic elution with a mixture such as 60:40 (v/v) of Mobile Phase A and Mobile Phase B.[10]

-

Flow Rate: 1 mL/min.[10]

-

Injection Volume: 20 µL.[10]

-

Detection: UV detection at 214 nm or Mass Spectrometry (MS).[10]

-

Purity Calculation: Purity is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry

Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.[3]

| Parameter | Typical Value | Reference |

| Molecular Formula | C30H55ClN6O5 | |

| Molecular Weight | 615.3 g/mol | |

| Purity (by HPLC) | ≥ 95% or ≥ 98% | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [10] |

Signaling Pathway of Palmitoyl Tripeptide-1

Palmitoyl Tripeptide-1 is believed to mimic fragments of extracellular matrix proteins, thereby acting as a signal to initiate tissue repair and remodeling processes. It primarily stimulates fibroblasts to increase the synthesis of collagen and other extracellular matrix components. This is thought to occur through the activation of specific signaling pathways, including the Transforming Growth Factor-Beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.

TGF-β Signaling Pathway Activation

-

Receptor Binding: Palmitoyl Tripeptide-1 is thought to interact with cell surface receptors on fibroblasts, potentially mimicking the binding of natural ECM fragments. This can lead to the activation of the TGF-β signaling pathway.[2]

-

SMAD Protein Phosphorylation: Activation of the TGF-β receptor complex leads to the phosphorylation of intracellular SMAD proteins (SMAD2/3).

-

Nuclear Translocation: Phosphorylated SMADs form a complex with SMAD4 and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, binding to the promoter regions of target genes and inducing the transcription of genes encoding for collagen and other ECM proteins.

Caption: Proposed signaling pathway of Palmitoyl Tripeptide-1 in fibroblasts.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C30H55ClN6O5 |

| Molecular Weight | 615.3 g/mol |

| Appearance | White to off-white powder[3] |

| Solubility | Soluble in DMF (30 mg/mL), DMSO (10 mg/mL), Ethanol (30 mg/mL)[10] |

Table 2: Quality Control Specifications

| Parameter | Specification |

| Purity (by HPLC) | ≥ 95.0%[3] or ≥ 98.0% |

| Identity by MS | Conforms to structure[3] |

| Water Content (Karl Fischer) | ≤ 8.0%[3] |

| Acetate Content | ≤ 15.0%[3] |

| Amino Acid Composition | Within ±10% of theoretical[3] |

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and analysis of this compound. Both solid-phase and liquid-phase synthesis routes offer viable methods for its production, with the choice depending on the desired scale and resources. HPLC remains the gold standard for both purification and purity assessment, ensuring a high-quality final product. Understanding the signaling pathways through which Palmitoyl Tripeptide-1 exerts its effects is crucial for its application in research and product development. The provided protocols and data serve as a valuable resource for professionals working with this potent anti-aging peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Palmitoyl Tripeptide-1 | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]

- 3. experchem.com [experchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. How to synthesize Palmitoyl Tripeptide-1?_Chemicalbook [chemicalbook.com]

- 7. CN108218956A - A kind of liquid-phase synthesis process of palmityl tripeptides -1 - Google Patents [patents.google.com]

- 8. CN113461774A - Preparation method of palmitoyl tripeptide-1 - Google Patents [patents.google.com]

- 10. bachem.com [bachem.com]

Palmitoyl Tripeptide-1 Hydrochloride: A Deep Dive into its Role in Extracellular Matrix Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) Tripeptide-1 hydrochloride, a synthetic lipopeptide, has garnered significant attention in the fields of dermatology and cosmetic science for its purported role in modulating the extracellular matrix (ECM). This document serves as a technical guide, consolidating current scientific understanding of its mechanism of action, providing quantitative data on its efficacy, and detailing experimental protocols for its study.

Palmitoyl Tripeptide-1 is a conjugate of palmitic acid and the tripeptide Glycyl-Histidyl-Lysine (GHK). The GHK tripeptide is a fragment of the alpha-1 chain of type I collagen, a key structural protein in the skin.[1][2] The addition of the palmitoyl group, a fatty acid, increases the lipophilicity of the peptide, enhancing its penetration through the skin's lipid barrier.[3] Functioning as a matrikine—a peptide derived from the proteolysis of matrix proteins—Palmitoyl Tripeptide-1 is believed to act as a cellular messenger, signaling fibroblasts to ramp up the synthesis of crucial ECM components.[4][5] This biomimetic activity positions it as a promising agent in anti-aging and skin repair research and applications.

Mechanism of Action: Stimulating the Extracellular Matrix

Palmitoyl Tripeptide-1's primary role in the extracellular matrix is to stimulate the synthesis of key structural proteins, thereby helping to maintain the skin's integrity and youthful appearance. It is believed to mimic the natural process of collagen breakdown, where resulting peptide fragments signal the skin to produce new collagen.[1]

Interaction with Fibroblasts and ECM Component Synthesis

-

Collagen Synthesis: Numerous studies have demonstrated that Palmitoyl Tripeptide-1 stimulates the production of collagen, particularly types I and III, in human dermal fibroblasts.[6] This is a critical function, as collagen provides the skin with its tensile strength and firmness.

-

Elastin (B1584352) and Fibronectin Production: Beyond collagen, this lipopeptide has been shown to upregulate the synthesis of elastin and fibronectin. Elastin imparts elasticity and resilience to the skin, while fibronectin plays a vital role in cell adhesion and tissue repair.

-

Glycosaminoglycan and Hyaluronic Acid Synthesis: Palmitoyl Tripeptide-1 also promotes the production of glycosaminoglycans (GAGs), including hyaluronic acid.[3][7] These molecules are essential for maintaining skin hydration and turgor.

The Transforming Growth Factor-β (TGF-β) Signaling Pathway

The pro-collagen synthesis effects of Palmitoyl Tripeptide-1 are strongly linked to the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of ECM homeostasis.[8] While the precise initial receptor binding of Palmitoyl Tripeptide-1 is still under investigation, it is hypothesized to act as a signaling molecule that can interact with specific receptors on fibroblasts, which in turn activates the TGF-β pathway.[3][9] This activation leads to a cascade of intracellular events culminating in the increased transcription of genes encoding for ECM proteins.

Quantitative Data on Efficacy

The efficacy of Palmitoyl Tripeptide-1, often in combination with other peptides like Palmitoyl Tetrapeptide-7 in the commercial blend Matrixyl 3000, has been evaluated in both in vitro and clinical studies.

In Vitro Studies

| ECM Component | Cell Type | Palmitoyl Tripeptide-1 Concentration | Incubation Time | Result | Citation |

| Collagen I Synthesis | Human Dermal Fibroblasts | 1-5% (of Matrixyl™ 3000) | 72 hours | Dose-dependent increase | [5] |

| Fibronectin Synthesis | Human Dermal Fibroblasts | up to 11 ppm (of Matrixyl™ 3000) | 72 hours | 164% increase | [10] |

| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | up to 11 ppm (of Matrixyl™ 3000) | 72 hours | 179% increase | [10] |

Clinical Studies

| Study Parameter | Product/Concentration | Duration | Number of Subjects | Key Findings | Citation |

| Wrinkle Length, Depth, and Skin Roughness | Cream with Palmitoyl Tripeptide-1 | 4 weeks | 15 women | Statistically significant reductions | [11][12] |

| Skin Thickness | Palmitoyl Tripeptide-1 | 4 weeks | 23 female volunteers | ~4% increase | [11][12] |

| Deep Wrinkles (Surface Occupied) | 3% Matrixyl 3000 | 2 months | Not specified | 39.4% reduction | [1] |

| Main Wrinkle Density | 3% Matrixyl 3000 | 2 months | Not specified | 32.9% reduction | [1] |

| Main Wrinkle Average Depth | 3% Matrixyl 3000 | 2 months | Not specified | 19.9% reduction | [1] |

| Skin Roughness | 3% Matrixyl 3000 | 2 months | Not specified | 16% improvement | [1] |

| Lifting Effect | 3% Matrixyl 3000 | 2 months | Not specified | 16.2% improvement | [1] |

| Skin Elasticity | 3% Matrixyl 3000 | 2 months | Not specified | 5.5% improvement | [1] |

| Skin Tone | 3% Matrixyl 3000 | 2 months | Not specified | 15.5% improvement | [1] |

| Deep Wrinkles | Matrixyl™ 3000 | 2 months | Not specified | 45% reduction | [5] |

| Wrinkle Depth and Volume | 4% Matrixyl 3000 | 2 months | 24 men | Depth: -10.2%, Volume: -17.1% | [4] |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of Palmitoyl Tripeptide-1.

Human Dermal Fibroblast Culture and Treatment

Objective: To culture human dermal fibroblasts and treat them with Palmitoyl Tripeptide-1 to assess its effects on ECM synthesis.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Palmitoyl Tripeptide-1 hydrochloride

-

6-well culture plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

-

Seeding: Once cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and seed into 6-well plates at a density of approximately 1 x 10⁵ cells per well. Allow cells to adhere for 24 hours.

-

Treatment: Prepare stock solutions of Palmitoyl Tripeptide-1 in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations (e.g., 1 ppm, 5 ppm, 10 ppm) in serum-free DMEM.

-

Incubation: Remove the growth medium from the cells, wash with PBS, and add the treatment medium. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Harvesting: After incubation, collect the cell culture supernatant and/or cell lysates for subsequent analysis of ECM components.

Quantification of Collagen Synthesis (Sircol Assay)

Objective: To quantify the amount of soluble collagen produced by HDFs treated with Palmitoyl Tripeptide-1.

Materials:

-

Sircol™ Soluble Collagen Assay kit (containing Sirius Red dye, collagen standard, and other reagents)

-

Cell culture supernatant from treated and control HDFs

-

Microplate reader

Protocol:

-

Sample Preparation: Collect the cell culture supernatant from the fibroblast cultures.

-

Assay Procedure: Follow the manufacturer's instructions for the Sircol™ assay.[13][14][15][16][17] This typically involves:

-

Precipitating the collagen from the supernatant with the Sirius Red dye.

-

Centrifuging to pellet the collagen-dye complex.

-

Washing the pellet to remove unbound dye.

-

Dissolving the bound dye in an alkali reagent.

-

Measuring the absorbance of the solution at a specific wavelength (e.g., 555 nm) using a microplate reader.

-

-

Quantification: Generate a standard curve using the provided collagen standard and determine the concentration of collagen in the samples.

Quantification of Elastin Synthesis (Fastin Assay)

Objective: To quantify the amount of soluble elastin produced by HDFs treated with Palmitoyl Tripeptide-1.

Materials:

-

Fastin™ Elastin Assay kit (containing a specific dye for elastin, elastin standard, and other reagents)

-

Cell culture supernatant from treated and control HDFs

-

Microplate reader

Protocol:

-

Sample Preparation: Collect the cell culture supernatant.

-

Assay Procedure: Follow the manufacturer's instructions for the Fastin™ assay.[18][19][20][21][22] The principle is similar to the Sircol assay, involving the specific binding of a dye to elastin.

-

Quantification: Create a standard curve with the provided elastin standard and calculate the elastin concentration in the samples based on their absorbance readings.

Gene Expression Analysis by qPCR

Objective: To measure the mRNA expression levels of genes encoding for ECM proteins in HDFs treated with Palmitoyl Tripeptide-1.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., COL1A1, ELN, FBN1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from treated and control HDFs using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using the synthesized cDNA, specific primers for the genes of interest, and a qPCR master mix.

-

Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells, normalized to the housekeeping gene.

Ex Vivo Human Skin Explant Culture

Objective: To assess the effects of topically applied Palmitoyl Tripeptide-1 on a more physiologically relevant skin model.

Materials:

-

Fresh human skin tissue (e.g., from abdominoplasty)

-

Culture medium (e.g., DMEM with supplements)

-

6-well plates with inserts

-

Formulation containing Palmitoyl Tripeptide-1

-

Control formulation (vehicle)

Protocol:

-

Tissue Preparation: Prepare full-thickness skin explants (e.g., 8 mm biopsies) from the fresh skin tissue.[23][24][25][26][27]

-

Culture: Place the explants in culture inserts within 6-well plates containing culture medium, ensuring an air-liquid interface.

-

Topical Application: Apply a defined amount of the Palmitoyl Tripeptide-1 formulation and the control formulation to the epidermal surface of the explants.

-

Incubation: Culture the explants for a specified period (e.g., several days), with regular medium changes.

-

Analysis: After the incubation period, harvest the tissue for analysis, which can include histology (to observe changes in skin structure), immunohistochemistry (to visualize ECM proteins), or biochemical assays (to quantify ECM components).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of Palmitoyl Tripeptide-1 in fibroblasts.

Caption: General workflow for in vitro analysis of Palmitoyl Tripeptide-1 effects.

Conclusion

This compound demonstrates a clear and significant role in the modulation of the extracellular matrix. By mimicking a natural collagen fragment, it acts as a potent signaling molecule, stimulating fibroblasts to increase the synthesis of collagen, elastin, fibronectin, and glycosaminoglycans. This activity, mediated at least in part through the TGF-β signaling pathway, translates to tangible improvements in skin structure and appearance, as evidenced by both in vitro and clinical data. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this promising peptide in the fields of dermatological research and drug development. Further research is warranted to fully elucidate the initial receptor interactions and to explore the full therapeutic potential of this matrikine.

References

- 1. Palmitoyl Tripeptide-1 (Explained + Products) [incidecoder.com]

- 2. Palmitoyl Tripeptide-1 - MOL Changes [molchanges.com]

- 3. Palmitoyl Tripeptide-1 | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]

- 4. Clinical study claims improved wrinkle reduction [cosmeticsbusiness.com]

- 5. cellbone.com [cellbone.com]

- 6. precisioncliniccalgary.ca [precisioncliniccalgary.ca]

- 7. researchgate.net [researchgate.net]

- 8. Pal-GHK (Palmitoyl Tripeptide-1) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 9. ulprospector.com [ulprospector.com]

- 10. cir-safety.org [cir-safety.org]

- 11. mdpi.com [mdpi.com]

- 12. cellular-cosmetics.com [cellular-cosmetics.com]

- 13. Sircol⢠- (Original) Soluble Collagen Assay kit from Biocolor Ltd [biocolor.co.uk]

- 14. Sircol™ Soluble Collagen Assay, (Standard Kit Size) | BioVendor R&D [biovendor.com]

- 15. ilexlife.com [ilexlife.com]

- 16. interchim.fr [interchim.fr]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Fastin⢠- Elastin assay kit from Biocolor Ltd [biocolor.co.uk]

- 19. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Fastin™ Elastin Assay (Standard Kit Size) | BioVendor R&D [biovendor.com]

- 22. ilexlife.com [ilexlife.com]

- 23. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 25. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 26. researchgate.net [researchgate.net]

- 27. An improved human skin explant culture method for testing and assessing personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmitoyl Tripeptide-1 Hydrochloride: A Technical Guide to its Role in Collagen Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-1 hydrochloride (Pal-GHK), a synthetic lipopeptide, has garnered significant attention in dermatological and cosmetic research for its purported ability to stimulate the synthesis of extracellular matrix (ECM) components, most notably collagen. This technical guide provides an in-depth exploration of the molecular pathways through which Palmitoyl Tripeptide-1 is believed to exert its effects, with a primary focus on the collagen synthesis pathway. Detailed experimental protocols for evaluating its efficacy are provided, alongside a compilation of quantitative data from in vitro and in vivo studies. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its mechanism of action and assessment.

Introduction

Palmitoyl Tripeptide-1 is a chemically synthesized molecule that consists of the tripeptide Glycyl-Histidyl-Lysine (GHK) linked to a palmitic acid molecule.[1] The GHK tripeptide is a fragment of the alpha 2(I) chain of type I collagen.[2] The addition of the palmitoyl group, a 16-carbon fatty acid, increases the lipophilicity of the peptide, thereby enhancing its penetration through the stratum corneum and improving its bioavailability in the skin.[3][4]

Functioning as a "matrikine," Palmitoyl Tripeptide-1 is believed to act as a cellular messenger that mimics the natural peptide fragments generated during the breakdown of ECM proteins.[5] This mimicry is thought to signal to fibroblasts that collagen has been degraded, thereby stimulating these cells to synthesize new collagen and other ECM components to repair the perceived damage.[6]

Mechanism of Action: The Collagen Synthesis Pathway

Palmitoyl Tripeptide-1 is understood to stimulate collagen synthesis primarily through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a crucial regulator of ECM homeostasis.[6]

TGF-β Signaling Pathway

The proposed mechanism involves the following key steps:

-

Receptor Binding: Palmitoyl Tripeptide-1 is thought to interact with specific receptors on the surface of fibroblasts.[3]

-

TGF-β Activation: This interaction is believed to lead to the activation of TGF-β.[7]

-

Smad Protein Phosphorylation: Activated TGF-β receptors then phosphorylate intracellular signaling molecules known as Smad proteins (specifically Smad2 and Smad3).

-

Nuclear Translocation and Gene Transcription: The phosphorylated Smad complex translocates into the nucleus, where it acts as a transcription factor, binding to the promoter regions of genes responsible for the synthesis of ECM proteins.

-

Increased ECM Synthesis: This leads to an upregulation in the expression of genes encoding for collagen (primarily types I and III), fibronectin, and other glycosaminoglycans.[6]

Modulation of Matrix Metalloproteinases (MMPs)

In addition to stimulating collagen synthesis, the GHK peptide component has been shown to modulate the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).[7] MMPs are enzymes responsible for the degradation of ECM proteins. By influencing the balance between MMPs and TIMPs, Palmitoyl Tripeptide-1 may also contribute to the preservation of existing collagen.

Quantitative Data on Efficacy

The efficacy of Palmitoyl Tripeptide-1 in stimulating ECM synthesis has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of Palmitoyl Tripeptide-1 and Related Complexes

| Product/Compound | Cell Type | Concentration | Outcome Measure | Result | Citation(s) |

| Palmitoyl Tripeptide-1 | Human Fibroblasts | 0.5 µM/liter | Collagen Synthesis | Strong signal of synthesis noted | [8] |

| Palmitoyl Tripeptide-1 | Human Fibroblasts | 5 ppm | Collagen Preservation (post-UVA) | Almost total preservation/renewal | [9] |

| Matrixyl® 3000 (contains Pal-GHK) | Human Fibroblasts | 1% | Collagen I Synthesis | +117% | [10] |

| Matrixyl® 3000 (contains Pal-GHK) | Human Fibroblasts | 3% | Collagen I Synthesis | Significant increase | [5] |

| Matrixyl® 3000 (contains Pal-GHK) | Human Fibroblasts | 5% | Collagen I Synthesis | Significant increase | [5] |

| Matrixyl® 3000 (contains Pal-GHK) | Human Fibroblasts | 1% | Fibronectin Synthesis | Significant increase | [5] |

| Matrixyl® 3000 (contains Pal-GHK) | Human Fibroblasts | 3% | Fibronectin Synthesis | Significant increase | [5] |

| Matrixyl® 3000 (contains Pal-GHK) | Human Fibroblasts | 5% | Fibronectin Synthesis | Significant increase | [5] |

| Matrixyl® 3000 (contains Pal-GHK) | Human Fibroblasts | Not specified | Glycosaminoglycan Synthesis | +287% | [10] |

| Pal-GHK with Red Light | Fibroblast Cultures | Not specified | Collagen Synthesis | ~70% increase | [2] |

| Pal-GHK with Red Light | Fibroblast Cultures | Not specified | bFGF Secretion | ~230% increase | [2] |

Table 2: In Vivo Efficacy of Palmitoyl Tripeptide-1 and Related Complexes

| Product/Compound | Study Population | Concentration | Duration | Outcome Measure | Result | Citation(s) |

| Palmitoyl Tripeptide-1 | 15 female subjects | 3 ppm | 4 weeks | Wrinkle reduction | Statistically significant reductions in length, depth, and skin roughness | [8] |

| Matrixyl® 3000 (contains Pal-GHK) | 39 male panelists | 4% | 56 days | Surface occupied by deep wrinkles | -29.4% | [5] |

| Matrixyl® 3000 (contains Pal-GHK) | Not specified | Not specified | 6 months | Mean surface area of deep wrinkles | -68% | [10] |

| Matrixyl® 3000 (contains Pal-GHK) | Not specified | Not specified | 6 months | Mean wrinkle density | -46% | [10] |

| Matrixyl® 3000 (contains Pal-GHK) | In-vivo studies | Not specified | 2 months | Wrinkle depth reduction | Up to 45% | |

| Matrixyl® 3000 (contains Pal-GHK) | In-vivo studies | Not specified | 2 months | Skin elasticity improvement | ~20% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of Palmitoyl Tripeptide-1 on collagen synthesis.

Cell Culture of Human Dermal Fibroblasts (HDFs)

-

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks, 6-well plates, or 96-well plates

-

Palmitoyl Tripeptide-1 hydrochloride stock solution (dissolved in an appropriate solvent like DMSO and then diluted in culture medium)

-

-

Protocol:

-

Cell Seeding: HDFs are seeded in culture plates at a predetermined density (e.g., 5 x 10⁴ cells/well in a 6-well plate) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Serum Starvation (Optional): To synchronize the cell cycle, the growth medium can be replaced with a low-serum (e.g., 0.5% FBS) or serum-free medium for 24 hours prior to treatment.

-

Treatment: The medium is replaced with fresh low-serum or serum-free medium containing various concentrations of Palmitoyl Tripeptide-1 (e.g., 0.5 µM to 10 µM) or a vehicle control (the solvent used to dissolve the peptide).

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, the cell culture supernatant is collected for analysis of secreted collagen (e.g., via ELISA or Sircol assay), and the cell lysate is prepared for analysis of intracellular collagen or gene expression (e.g., via Western Blot or RT-qPCR).

-

Sircol Soluble Collagen Assay

This colorimetric assay quantifies soluble collagen based on the specific binding of the Sirius Red dye to the collagen triple helix.

-

Materials:

-

Sircol™ Soluble Collagen Assay Kit (containing Sirius Red dye, calibration standard, and other reagents)

-

Cell culture supernatant

-

Microcentrifuge tubes

-

Spectrophotometer or microplate reader

-

-

Protocol:

-

Sample Preparation: Collect cell culture supernatant and centrifuge to remove any cellular debris.

-

Collagen Standard Preparation: Prepare a standard curve using the provided collagen standard.

-

Dye Binding: Add Sircol dye reagent to the standards and unknown samples. Incubate at room temperature with gentle shaking for 30 minutes to allow the collagen-dye complex to precipitate.

-

Centrifugation: Centrifuge the tubes to pellet the collagen-dye complex.

-

Washing: Discard the supernatant and wash the pellet with the supplied wash reagent to remove unbound dye.

-

Elution: Dissolve the washed pellet in the alkali reagent provided in the kit.

-

Measurement: Measure the absorbance of the resulting solution at 555 nm.

-

Quantification: Determine the collagen concentration in the samples by comparing their absorbance to the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-Collagen Type I

ELISA is a highly sensitive method for quantifying the amount of pro-collagen type I C-peptide (PIP) secreted into the cell culture medium, which is a direct indicator of new collagen synthesis.

-

Materials:

-

Human Pro-Collagen I alpha 1 ELISA Kit

-

Cell culture supernatant

-

Microplate reader

-

-

Protocol:

-

Plate Preparation: A microplate pre-coated with a capture antibody specific for human PIP is used.

-

Sample and Standard Addition: Add standards and cell culture supernatant samples to the wells and incubate.

-

Detection Antibody: After washing, add a biotin-conjugated detection antibody that binds to the captured PIP.

-

Enzyme Conjugate: Following another wash, add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: After a final wash, add a TMB substrate solution, which will be converted by HRP into a colored product.

-

Stop Solution: Stop the reaction with an acid solution.

-

Measurement: Measure the absorbance at 450 nm.

-

Quantification: The concentration of PIP in the samples is determined by comparison to the standard curve.

-

Western Blot for Collagen Type I

Western blotting allows for the detection and semi-quantitative analysis of collagen type I protein in cell lysates.

-

Materials:

-

Cell lysate

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against Collagen Type I

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for collagen type I, followed by an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: The intensity of the bands corresponding to collagen type I can be quantified and normalized to a loading control (e.g., β-actin).

-

Real-Time Quantitative PCR (RT-qPCR) for COL1A1 Gene Expression

RT-qPCR is used to measure the relative expression levels of the COL1A1 gene, which encodes the alpha-1 chain of type I collagen.

-

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for COL1A1 and a housekeeping gene (e.g., GAPDH)

-

RT-qPCR instrument

-

-

Protocol:

-

RNA Extraction: Extract total RNA from the treated and control cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Set up the qPCR reaction with the cDNA, master mix, and specific primers for COL1A1 and a reference gene.

-

Amplification and Detection: Perform the PCR amplification and monitor the fluorescence in real-time.

-

Data Analysis: Calculate the relative expression of the COL1A1 gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Conclusion

This compound is a well-documented matrikine that demonstrates a clear capacity to stimulate the synthesis of key extracellular matrix components, particularly collagen. Its mechanism of action, primarily through the TGF-β signaling pathway, provides a sound biological basis for its observed effects. The quantitative data from both in vitro and in vivo studies consistently support its role in promoting collagen production and improving skin parameters associated with aging. The experimental protocols outlined in this guide provide robust and reproducible methods for researchers and drug development professionals to further investigate and validate the efficacy of Palmitoyl Tripeptide-1 and other related compounds in the context of collagen synthesis and skin biology. Further research focusing on the specific dose-response relationships and long-term effects will continue to refine our understanding of this promising bioactive peptide.

References

- 1. corepeptides.com [corepeptides.com]

- 2. Palmitoyl Tripeptide-1 | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]

- 3. Palmitoyl Tripeptide-1 - MOL Changes [molchanges.com]

- 4. alfaspa.ua [alfaspa.ua]

- 5. chempep.com [chempep.com]

- 6. Function of Palmitoyl Tripeptide-1 - Creative Peptides [creative-peptides.com]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-safety.org [cir-safety.org]

- 9. Matrixyl™ 3000 | Cosmetic Ingredients Guide [ci.guide]

- 10. Matrixyl – High-Tech Peptides for True Skin Regeneration [dermasr.com]

A Technical Guide to the Biological Activity of Palmitoyl Tripeptide-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-1 hydrochloride, a synthetic lipopeptide, has emerged as a significant bioactive compound in the fields of dermatology and cosmetic science. This document provides an in-depth technical overview of its core biological activities, focusing on its mechanism of action as a "messenger peptide" or "matrikine." It elucidates its role in stimulating the synthesis of crucial extracellular matrix (ECM) proteins, including collagen and fibronectin, and its subsequent effects on skin architecture and repair. This guide summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of its primary signaling pathway and experimental workflows to facilitate further research and development.

Introduction

Palmitoyl Tripeptide-1 is a synthetic peptide composed of the amino acid sequence glycine-histidine-lysine (GHK) conjugated to palmitic acid.[1] The addition of the palmitoyl group enhances its lipophilicity, thereby improving its penetration through the stratum corneum and bioavailability within the dermis.[2][3] Structurally, the GHK tripeptide sequence is a fragment of the alpha-1 chain of type I collagen.[2] This structural mimicry is central to its biological function, allowing it to act as a signaling molecule that modulates cellular processes involved in tissue repair and regeneration.[4]

Mechanism of Action: The Matrikine Hypothesis

The primary mechanism of action of Palmitoyl Tripeptide-1 is best understood through the "matrikine" hypothesis. Matrikines are small peptides derived from the enzymatic breakdown of extracellular matrix proteins, such as collagen and elastin.[5] These fragments are not merely inert byproducts but active signaling molecules that provide feedback to cells about the state of the ECM.[4][5]

When collagen is degraded due to aging or environmental damage, peptide fragments are released, signaling to fibroblasts the need to synthesize new ECM components to repair the damage.[5] Palmitoyl Tripeptide-1 mimics these naturally occurring collagen fragments.[4][5] By binding to specific receptors on fibroblasts, it "tricks" the cells into believing that the ECM has been damaged, thereby initiating a cascade of events that leads to the synthesis of new collagen and other matrix components.[4][5]

The principal signaling pathway implicated in the action of Palmitoyl Tripeptide-1 is the Transforming Growth Factor-Beta (TGF-β) pathway, a key regulator of collagen production.[4][6]

The TGF-β Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by Palmitoyl Tripeptide-1, leading to the upregulation of ECM protein synthesis.

Quantitative Data on Biological Activity

The biological effects of Palmitoyl Tripeptide-1 have been quantified in several in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy

| Biological Endpoint | Cell Type | Concentration | Result | Reference(s) |

| Collagen I Synthesis | Human Dermal Fibroblasts | 5 ppm | Almost total preservation and/or renewal of collagen after UVA-induced degradation. | [7] |

| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | Not Specified | 179% increase in synthesis. | [7] |

| Fibroblast Proliferation | Human Dermal Fibroblasts | Not Specified | Stimulation of proliferation. | [8] |

Table 2: In Vivo Efficacy (Clinical Studies)

| Study Parameter | Number of Subjects | Concentration & Duration | Key Findings | Reference(s) |

| Wrinkle Reduction | 15 women | 3 ppm, twice daily for 4 weeks | Statistically significant reductions in wrinkle length, depth, and skin roughness. | [7][9] |

| Skin Thickness | 23 women | Not Specified, for 4 weeks | ~4% statistically significant increase in skin thickness compared to vehicle. | [9] |

| Anti-Wrinkle Effects (as part of Matrixyl 3000) | 28 volunteers | 3% Matrixyl 3000, twice daily for 2 months | 39.4% reduction in deep wrinkles, 32.9% reduction in wrinkle density, 19.9% reduction in wrinkle depth. | [5] |

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment to assess the efficacy of Palmitoyl Tripeptide-1 in stimulating collagen synthesis.

In Vitro Collagen Synthesis Assay Using ELISA

Objective: To quantify the amount of secreted pro-collagen type I from human dermal fibroblasts (HDFs) following treatment with Palmitoyl Tripeptide-1 hydrochloride.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Commercial Human Pro-Collagen Type I ELISA kit

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Culture:

-

Culture HDFs in fibroblast growth medium at 37°C in a humidified atmosphere of 5% CO2.

-

Seed HDFs into 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 ppm, 5 ppm, 10 ppm).

-

Remove the growth medium from the wells and wash the cells with PBS.

-

Add 100 µL of the peptide solutions or a vehicle control (serum-free medium without the peptide) to the respective wells.

-

Incubate the plates for 48-72 hours at 37°C.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions. A general sandwich ELISA protocol is as follows:

-

Coat a 96-well ELISA plate with a capture antibody specific for human pro-collagen type I.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash, then add streptavidin-HRP conjugate.

-

Incubate and wash, then add a TMB substrate solution to develop color.

-

Stop the reaction with a stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of pro-collagen type I in each sample by interpolating from the standard curve.

-

Express the results as a percentage increase in collagen synthesis compared to the vehicle control.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the biological activity of Palmitoyl Tripeptide-1, from in vitro screening to in vivo clinical assessment.

Conclusion

This compound is a well-characterized bioactive peptide with demonstrated efficacy in stimulating the synthesis of key extracellular matrix proteins, most notably collagen. Its mechanism of action, centered on mimicking natural collagen fragments and activating the TGF-β signaling pathway, provides a robust framework for its application in anti-aging and skin repair contexts. The quantitative data from both in vitro and in vivo studies support its role in improving skin structure and reducing the visible signs of aging. The provided experimental protocols and workflows offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this potent matrikine.

References

- 1. researchgate.net [researchgate.net]

- 2. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. A Short Peptide That Mimics the Binding Domain of TGF-β1 Presents Potent Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. corepeptides.com [corepeptides.com]

- 7. benchchem.com [benchchem.com]

- 8. advancedbiomatrix.com [advancedbiomatrix.com]

- 9. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]

Palmitoyl Tripeptide-1 hydrochloride discovery and development

An In-depth Technical Guide to Palmitoyl (B13399708) Tripeptide-1 Hydrochloride: Discovery, Development, and Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palmitoyl Tripeptide-1, a synthetic lipopeptide, represents a significant advancement in the field of dermatology and cosmetic science. Born from the foundational discovery of the naturally occurring tripeptide Gly-His-Lys (GHK), its development was driven by the need to enhance bioavailability and skin penetration. By attaching a palmitic acid moiety, the resulting molecule, Palmitoyl Tripeptide-1 (also known as Pal-GHK), gained increased lipophilicity, allowing it to effectively traverse the stratum corneum and interact with dermal fibroblasts. This guide provides a comprehensive technical overview of its discovery, synthesis, mechanism of action, and the preclinical and clinical data supporting its efficacy as a potent agent for skin repair and rejuvenation. It is categorized as a "matrikine" or "messenger peptide," signaling cells to stimulate the synthesis of extracellular matrix proteins, thereby reducing the visible signs of aging.

Discovery and Physicochemical Properties

From GHK to Palmitoyl Tripeptide-1: A Developmental Overview

The journey of Palmitoyl Tripeptide-1 begins with its parent molecule, the tripeptide Gly-His-Lys (GHK). GHK was first identified in human plasma in 1973 and is known for its role in wound healing and tissue regeneration.[1][2] The development of Palmitoyl Tripeptide-1, popularized by Sederma, was a strategic modification to overcome the delivery challenges of the hydrophilic GHK peptide.[3] By conjugating GHK with palmitic acid, a 16-carbon saturated fatty acid, the resulting lipopeptide exhibits enhanced stability and skin penetration, allowing it to reach the dermal layer where it exerts its biological activity.[1][3][4] This ingredient was previously known by the broader term "Palmitoyl Oligopeptide," a name that was retired in 2013 to specifically distinguish Pal-GHK from other peptides like Palmitoyl Hexapeptide-12.[5]

Physicochemical Characteristics

Palmitoyl Tripeptide-1 is a white to off-white powder with the chemical formula C30H54N6O5 and a molecular weight of 578.8 Da.[3][4][6] Its structure allows it to mimic fragments of type I collagen, a key structural protein in the skin.[3][7] The palmitoyl group significantly increases its lipophilicity (estimated logP of 4.81), making it soluble in oils and organic solvents but less soluble in water, which necessitates its inclusion in emulsified or lipid-based cosmetic formulations.[3][8][9]

Synthesis and Manufacturing

The synthesis of Palmitoyl Tripeptide-1 is achieved through established methods of peptide chemistry, primarily solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.[5][6]

Synthetic Methodologies

-

Solid-Phase Peptide Synthesis (SPPS): This is a common method where the C-terminal amino acid (Lysine) is anchored to a solid resin support.[5] The peptide chain is then elongated by sequentially adding the next N-protected amino acids (Histidine, then Glycine). After each coupling step, the N-terminal protecting group is removed to allow the next amino acid to be added. Finally, palmitic acid is coupled to the N-terminus of the completed tripeptide. The final lipopeptide is then cleaved from the resin and purified.[5][6][9]

-

Liquid-Phase Synthesis: This method involves synthesizing the peptide in solution. Various strategies have been reported, which generally involve the coupling of protected amino acid fragments. For example, one method involves the initial synthesis of Pal-Gly-OH, which is then coupled to a pre-synthesized His-Lys dipeptide fragment, followed by deprotection steps to yield the final product.[5][10]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the solid-phase synthesis of Palmitoyl Tripeptide-1.

Mechanism of Action: Signaling for Dermal Repair

Palmitoyl Tripeptide-1 functions as a "matrikine," a signaling peptide derived from the breakdown of extracellular matrix (ECM) proteins.[11] Its mechanism is centered on mimicking these natural fragments to stimulate cellular repair processes.

Stimulation of Extracellular Matrix Synthesis

The primary action of Palmitoyl Tripeptide-1 is to stimulate dermal fibroblasts to increase the synthesis of key ECM components, including collagen (types I and III), fibronectin, and glycosaminoglycans (GAGs) like hyaluronic acid.[1][3][11] This action is believed to be mediated through the activation of several intracellular signaling pathways.

-

Transforming Growth Factor-β (TGF-β) Pathway: Pal-GHK is suggested to activate the TGF-β pathway, a master regulator of collagen synthesis.[3][12][13] By mimicking ECM breakdown, it can trigger this pathway, leading to the upregulation of collagen gene expression (e.g., COL1A1 and COL1A2).[12]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK cascade is another proposed mechanism through which Pal-GHK stimulates fibroblast proliferation and matrix production.[11]

Anti-Inflammatory and Antioxidant Effects

Beyond matrix synthesis, Palmitoyl Tripeptide-1 exhibits protective functions.

-

NF-κB Pathway Modulation: In vitro studies suggest Pal-GHK can mitigate the activation of the pro-inflammatory transcription factor NF-κB.[12] This leads to a downstream reduction in the secretion of inflammatory cytokines like Interleukin-6 (IL-6), helping to dampen inflammatory responses in the skin.[12]

-

Copper Chelation and Antioxidant Activity: The GHK sequence has a high affinity for copper ions (Cu²⁺).[12] By chelating copper, it can deliver this essential cofactor to copper-dependent enzymes like lysyl oxidase (critical for collagen cross-linking) and superoxide (B77818) dismutase (an endogenous antioxidant).[3][12] This action helps to reduce oxidative stress by neutralizing damaging free radicals.[3][11]

The following diagram illustrates the key signaling pathways modulated by Palmitoyl Tripeptide-1.

Preclinical and Clinical Development

The efficacy of Palmitoyl Tripeptide-1 is supported by a body of in vitro and in vivo data.

Quantitative In Vitro Efficacy Data

In vitro studies using human dermal fibroblast cultures have provided quantitative evidence of Pal-GHK's biological activity.

| Parameter Measured | Experimental Conditions | Result | Reference |

| Cell Viability | Fibroblast cultures + Red Light + Pal-GHK (copper complex) | 12.5-fold increase vs. red light alone | [12] |

| bFGF Secretion | Fibroblast cultures + Red Light + Pal-GHK (copper complex) | ~230% increase | [12] |

| Collagen Synthesis | Fibroblast cultures + Red Light + Pal-GHK (copper complex) | ~70% increase | [12] |

| Collagen & GAG Synthesis | 5 ppm Pal-GHK + 0.05% Vitamin A | Activity comparable to promoting synthesis | [11] |

| IL-6 Secretion | Fibroblasts stimulated with TNF-α + Pal-GHK | Markedly smaller IL-6 response vs. TNF-α alone | [12] |

Quantitative In Vivo & Clinical Efficacy Data

Clinical studies, often using formulations containing Palmitoyl Tripeptide-1 as part of a complex (e.g., Matrixyl™ 3000), have demonstrated significant anti-aging effects.[1][6]

| Parameter Measured | Experimental Conditions | Result | Reference |

| Deep Wrinkle Surface Area | 3% Matrixyl 3000, twice daily for 2 months | 39.4% reduction | [14] |

| Main Wrinkle Density | 3% Matrixyl 3000, twice daily for 2 months | 32.9% reduction | [14] |

| Main Wrinkle Average Depth | 3% Matrixyl 3000, twice daily for 2 months | 19.9% reduction | [14] |

| Skin Roughness | 3% Matrixyl 3000, twice daily for 2 months | 16.0% improvement | [14] |

| Skin Tone | 3% Matrixyl 3000, twice daily for 2 months | 15.5% improvement | [14] |

| Skin Thickness | Topical application for 28 days | ~4% increase (statistically significant) vs. vehicle | [12] |

| Wrinkles and Roughness | Cream with 5.0% palmitoyl oligopeptide complex | Significant improvement | [13] |

Experimental Protocols

4.3.1 Protocol: In Vitro Fibroblast Collagen I Synthesis Assay

This protocol outlines a method to quantify the effect of Palmitoyl Tripeptide-1 on collagen production by human dermal fibroblasts.

Methodology:

-

Cell Culture: Human dermal fibroblasts are seeded in 96-well plates and cultured in DMEM with 10% FBS until they reach 80-90% confluence.

-

Starvation: The culture medium is replaced with serum-free medium for 24 hours to synchronize the cells.

-

Treatment: Cells are treated with fresh serum-free medium containing either a vehicle control or varying concentrations of Palmitoyl Tripeptide-1 (e.g., 1-10 ppm).

-

Incubation: The plates are incubated for 48 to 72 hours to allow for protein synthesis.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Quantification: The concentration of pro-collagen type I C-peptide (a marker for collagen synthesis) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Absorbance is read on a plate reader, and concentrations are calculated based on a standard curve. Results from treated wells are compared to the vehicle control to determine the percentage increase in collagen synthesis.

Safety and Toxicology Profile

Palmitoyl Tripeptide-1 has been extensively evaluated for safety and is considered well-tolerated for cosmetic use. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the available data and concluded that it is safe in the present practices of use and concentration in cosmetic products.[7][15][16]

| Endpoint | Test System | Result | Reference |

| Acute Oral Toxicity | Sprague-Dawley Rats | LD50 > 2,000 mg/kg (Classified as non-toxic) | [7][8] |

| Ocular Irritation | New Zealand White Rabbits | Very slight, transient conjunctival reactions | [7] |

| Skin Irritation | Guinea Pigs | Non-irritating | [9] |

| Genotoxicity (Ames Test) | S. typhimurium strains | Non-genotoxic up to 5,000 µ g/plate | [9] |

| Recommended Use Level | Cosmetic Formulations | Typically <10 ppm (0.001%) | [7][15] |

References

- 1. Palmitoyl Tripeptide-1 | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]

- 2. peptidesciences.com [peptidesciences.com]

- 3. chempep.com [chempep.com]

- 4. Palmitoyl tripeptide: A breakthrough ingredient in skin care science - Creative Peptides [creative-peptides.com]

- 5. How to synthesize Palmitoyl Tripeptide-1?_Chemicalbook [chemicalbook.com]

- 6. specialchem.com [specialchem.com]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 9. The introduction of Pal-Tripeptide-1_Chemicalbook [chemicalbook.com]

- 10. CN113461774A - Preparation method of palmitoyl tripeptide-1 - Google Patents [patents.google.com]

- 11. Pal-Tripeptide-1: Anti-Oxidative Potential and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 12. corepeptides.com [corepeptides.com]

- 13. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]

- 14. Palmitoyl Tripeptide-1 (Explained + Products) [incidecoder.com]

- 15. paulaschoice.co.uk [paulaschoice.co.uk]

- 16. [PDF] Safety Assessment of Tripeptide-1, Hexapeptide-12, Their Metal Salts and Fatty Acyl Derivatives, and Palmitoyl Tetrapeptide-7 as Used in Cosmetics | Semantic Scholar [semanticscholar.org]

Palmitoyl Tripeptide-1 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-1 hydrochloride, a synthetic lipopeptide, has garnered significant interest in the fields of dermatology, cosmetology, and regenerative medicine for its ability to modulate cellular processes involved in skin repair and rejuvenation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of Palmitoyl Tripeptide-1 hydrochloride. Furthermore, it delves into its mechanism of action, detailing its interaction with key signaling pathways such as Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK). This document also includes detailed experimental protocols for its synthesis, purification, characterization, and in vitro efficacy assessment, aiming to equip researchers and drug development professionals with the essential knowledge for its study and application.

Chemical Structure and Physicochemical Properties

Palmitoyl Tripeptide-1 is a fatty acid-modified peptide, consisting of a palmitoyl group attached to the N-terminus of the tripeptide Glycyl-Histidyl-Lysine (GHK).[1][2] The addition of the palmitic acid moiety increases the lipophilicity of the peptide, enhancing its penetration through the stratum corneum.[3] The hydrochloride salt form improves its stability and solubility in aqueous formulations.

Chemical Structure

The chemical structure of Palmitoyl Tripeptide-1 is characterized by the sequence Pal-Gly-His-Lys-OH.[4]

Physicochemical Properties

A summary of the key physicochemical properties of Palmitoyl Tripeptide-1 and its hydrochloride salt is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₅₄N₆O₅ (free base) | [1] |

| C₃₀H₅₅ClN₆O₅ (hydrochloride) | [5] | |

| Molecular Weight | 578.8 g/mol (free base) | [6] |

| 615.25 g/mol (hydrochloride) | [5] | |

| Appearance | White to off-white powder | [1] |

| Solubility | Water: 250 mg/mL (hydrochloride; requires sonication) | [7][8] |

| DMF: 30 mg/mL | [9] | |

| DMSO: 10 mg/mL | [9] | |

| Ethanol: 30 mg/mL | [9] | |

| logP (estimated) | 4.81 (free base) | [2] |

| purity (by HPLC) | ≥ 95% | [4] |

Synthesis and Purification

Palmitoyl Tripeptide-1 can be synthesized through both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Palmitoyl Tripeptide-1 on a resin support.[1][10][11][12]

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Fmoc-Lys(Boc)-OH

-

Fmoc-His(Trt)-OH

-

Fmoc-Gly-OH

-

Palmitic acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling (Lysine): Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin as described in step 3.

-

Repeat for Histidine and Glycine (B1666218): Repeat steps 2-5 for Fmoc-His(Trt)-OH and Fmoc-Gly-OH sequentially.

-

Palmitoylation: After deprotection of the final Fmoc group from Glycine, dissolve palmitic acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 4 hours.

-

Final Washing: Wash the resin with DMF (5x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether. Dry the crude peptide under vacuum.

Experimental Protocol: Liquid-Phase Peptide Synthesis (LPPS)

This protocol describes a stepwise approach to synthesizing Palmitoyl Tripeptide-1 in solution.[13][14]

Materials:

-

Palmitic acid

-

Glycine methyl ester hydrochloride

-

Histidine methyl ester dihydrochloride (B599025)

-

N-α-Boc-N-ε-Z-L-lysine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

NMM (N-Methylmorpholine)

-

DIPEA

-

DCM

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol

-

Pd/C (Palladium on carbon)

-

HCl in dioxane

Procedure:

-

Synthesis of Pal-Gly-OH: Couple palmitic acid with glycine methyl ester hydrochloride using EDC and HOBt. Saponify the resulting ester to obtain Pal-Gly-OH.

-

Synthesis of Pal-Gly-His-OMe: Couple Pal-Gly-OH with histidine methyl ester dihydrochloride using EDC, HOBt, and NMM.

-

Synthesis of Pal-Gly-His-OH: Saponify Pal-Gly-His-OMe to obtain the dipeptide acid.

-

Coupling to Lysine: Couple Pal-Gly-His-OH with N-α-Boc-N-ε-Z-L-lysine using EDC and HOBt.

-

Deprotection: Remove the Boc and Z protecting groups via hydrogenation with Pd/C.

-

Hydrochloride Salt Formation: Treat the final peptide with HCl in dioxane to form the hydrochloride salt.

Experimental Protocol: HPLC Purification

This protocol is for the purification of the crude this compound.[15][16][17][18]

Instrumentation and Materials:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection and Gradient Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 10 mL/min.

-

Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC-MS.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Characterization

Experimental Protocol: Mass Spectrometry

This protocol outlines the characterization of this compound by mass spectrometry.[19][20][21][22][23]

Instrumentation and Materials:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

-

Solvent: 50% acetonitrile in water with 0.1% formic acid

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified peptide in the solvent to a concentration of approximately 10 µg/mL.

-

Direct Infusion: Infuse the sample directly into the ESI-MS.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. The theoretical monoisotopic mass for the free base is 578.42 g/mol .

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of the peptide.

Instrumentation and Materials:

-

NMR spectrometer (400 MHz or higher)

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of the deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the palmitoyl chain and the amino acid residues.

Mechanism of Action and Biological Activity

Palmitoyl Tripeptide-1 is a "matrikine," a peptide fragment derived from the extracellular matrix (ECM) that acts as a cellular messenger.[24] It is believed to mimic a fragment of type I collagen, and by doing so, it signals to fibroblasts to synthesize new collagen and other ECM components.[3]

Signaling Pathways

Palmitoyl Tripeptide-1 primarily exerts its effects through the activation of the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Palmitoyl Tripeptide-1 is thought to bind to the TGF-β receptor on the surface of fibroblasts.[25] This interaction triggers a signaling cascade that leads to the phosphorylation of Smad proteins.[26] The phosphorylated Smad complex then translocates to the nucleus and activates the transcription of genes encoding for collagen and other ECM proteins.

The activation of fibroblast proliferation and migration is also mediated through the MAPK pathway. Binding of Palmitoyl Tripeptide-1 to its receptor can initiate a phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the activation of transcription factors that promote cell growth and motility.

Experimental Protocol: In Vitro Collagen Synthesis Assay

This protocol describes how to assess the efficacy of this compound in stimulating collagen production in human dermal fibroblasts.[27][28][29][30][31]

Materials:

-

Normal Human Dermal Fibroblasts (NHDF)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Sircol™ Soluble Collagen Assay Kit

-

96-well plates

Procedure:

-

Cell Culture: Culture NHDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the fibroblasts into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the culture medium with serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (serum-free DMEM).

-

Incubation: Incubate the cells for 48-72 hours.

-

Collagen Quantification: Collect the cell culture supernatant. Quantify the amount of soluble collagen in the supernatant using the Sircol™ Soluble Collagen Assay Kit according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at 555 nm and calculate the collagen concentration based on a standard curve. Compare the collagen production in treated cells to the vehicle control.

Experimental Workflows

Synthesis and Purification Workflow

Characterization and In Vitro Testing Workflow

Conclusion

This compound is a well-defined synthetic lipopeptide with significant potential in skin care and therapeutic applications. Its ability to stimulate collagen synthesis and other ECM components is attributed to its role as a matrikine, activating key cellular signaling pathways. The detailed protocols and methodologies provided in this guide offer a comprehensive framework for researchers and drug development professionals to synthesize, purify, characterize, and evaluate the biological efficacy of this promising molecule. Further research into its precise molecular interactions and in vivo effects will continue to expand its applications in medicine and biotechnology.

References

- 1. specialchem.com [specialchem.com]

- 2. The introduction of Pal-Tripeptide-1_Chemicalbook [chemicalbook.com]

- 3. Palmitoyl Tripeptide-1 | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]

- 4. experchem.com [experchem.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Palmitoyl Tripeptide-1 | C30H54N6O5 | CID 10231864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. avenalab.com [avenalab.com]

- 10. How to synthesize Palmitoyl Tripeptide-1?_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. cir-safety.org [cir-safety.org]

- 13. CN113461774A - Preparation method of palmitoyl tripeptide-1 - Google Patents [patents.google.com]

- 14. CN108218956A - A kind of liquid-phase synthesis process of palmityl tripeptides -1 - Google Patents [patents.google.com]

- 15. peptide.com [peptide.com]

- 16. protocols.io [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. manoa.hawaii.edu [manoa.hawaii.edu]

- 21. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. uab.edu [uab.edu]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. corepeptides.com [corepeptides.com]

- 25. ulprospector.com [ulprospector.com]

- 26. A Short Peptide That Mimics the Binding Domain of TGF-β1 Presents Potent Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 27. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 28. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]

- 29. mdpi.com [mdpi.com]

- 30. spandidos-publications.com [spandidos-publications.com]